molecular formula C7H11ClN2 B8255298 2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride

Cat. No.: B8255298
M. Wt: 158.63 g/mol
InChI Key: RWOURICTQVDDFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride involves several steps. One common method includes the construction of the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This process can be performed under various reaction conditions, including the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure.

Chemical Reactions Analysis

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of potential therapeutic agents. Additionally, this compound is utilized in the study of spirocyclic compounds and their unique properties .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to interact with various biological targets, potentially leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride can be compared with other similar compounds, such as 1-Azaspiro[3.3]heptane and 2-Oxa-6-azaspiro[3.3]heptane . These compounds share similar spirocyclic structures but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific carbonitrile and hydrochloride functionalities, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-azaspiro[3.3]heptane-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-3-6-1-7(2-6)4-9-5-7;/h6,9H,1-2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOURICTQVDDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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